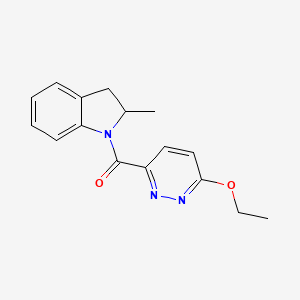![molecular formula C19H17N5O2S B2875263 3-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine CAS No. 852437-93-5](/img/structure/B2875263.png)
3-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, along with methoxyphenyl and pyridinylmethylsulfanyl substituents, contributes to its distinctive chemical properties and biological activities.
準備方法
The synthesis of 3-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . This reaction is often carried out under mild conditions at room temperature, making it an efficient and practical approach. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, especially for targeting specific molecular pathways in diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . By binding to the active site of the enzyme, the compound can block its activity, leading to potential therapeutic effects in diseases like cancer.
類似化合物との比較
Similar compounds include other triazolopyridazine derivatives, such as those bearing different substituents on the aromatic rings. These compounds may share some biological activities but differ in their potency and selectivity. For example, compounds with different substituents on the triazole or pyridazine rings may exhibit varying degrees of enzyme inhibition or receptor binding affinity . The uniqueness of 3-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-25-15-6-5-14(10-16(15)26-2)19-22-21-17-7-8-18(23-24(17)19)27-12-13-4-3-9-20-11-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAJQKIGUDTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2875184.png)
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)

![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-cyclopentylethanediamide](/img/structure/B2875192.png)
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)

![3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2875198.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)

